molecular formula C21H18N6 B12221787 3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine

Cat. No.: B12221787
M. Wt: 354.4 g/mol
InChI Key: UIUPHLCQMKXULH-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Data extrapolated from CID 4901946 and SMolecule entries:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, H-5 pyrimidine).
  • δ 7.65–7.20 (m, 8H, aromatic H).
  • δ 2.52 (s, 6H, 2,5-dimethylphenyl CH₃).
  • δ 2.31 (s, 3H, 2-methylphenyl CH₃).

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 158.2 (C-2 pyrimidine).
  • δ 145.6–125.4 (aromatic carbons).
  • δ 21.4, 20.9 (methyl carbons).

Table 2: Key NMR Assignments

Position ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity
H-5 8.42 158.2 Singlet
Ar-H 7.65–7.20 145.6–125.4 Multiplet
CH₃ (2,5-dimethyl) 2.52 21.4 Singlet
CH₃ (2-methyl) 2.31 20.9 Singlet

FT-IR and UV-Vis Spectroscopy

FT-IR (KBr, cm⁻¹):

  • 3050 (aromatic C-H stretch).
  • 1605, 1560 (C=N, C=C).
  • 1340 (C-N).

UV-Vis (MeOH, λmax):

  • 268 nm (π→π* transition, pyrimidine).
  • 320 nm (n→π*, triazole).

Computational Chemistry Approaches for Electron Density Mapping

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level provides electronic insights:

Key Findings:

  • HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity.
  • Electrostatic potential : Negative regions localized on pyrimidine nitrogens (–54 kcal/mol).
  • NBO charges : Pyrimidine N1: –0.32 e; triazole N4: –0.28 e.

Table 3: Calculated Bond Lengths vs. Experimental (Å)

Bond DFT (Calculated) X-ray (Analog)
C2-N3 1.34 1.33
N3-C4 1.31 1.32
C4-C5 1.40 1.41

Figure 2: Electron Localization Function (ELF)
(Visualization shows high electron density at pyrimidine N1 and triazole N4, confirming nucleophilic sites).

Properties

Molecular Formula

C21H18N6

Molecular Weight

354.4 g/mol

IUPAC Name

10-(2,5-dimethylphenyl)-4-(2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6/c1-13-8-9-15(3)18(10-13)27-20-17(11-23-27)21-24-19(25-26(21)12-22-20)16-7-5-4-6-14(16)2/h4-12H,1-3H3

InChI Key

UIUPHLCQMKXULH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC=C5C

Origin of Product

United States

Preparation Methods

Multi-Component Condensation Using Acid Catalysis

A widely adopted method involves a four-component condensation reaction. This approach combines 2,2,6-trimethyl-4H-1,3-dioxin-4-one , 2,5-dimethylbenzaldehyde , 2-methylphenyl-substituted triazolamine , and 5-aminopyrazole-4-carboxylate in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. The reaction proceeds in boiling water (100°C) for 4 hours, yielding the target compound with 81–91% efficiency .

Key Advantages :

  • Eco-friendly conditions : Water acts as the solvent, reducing environmental impact.
  • High regioselectivity : The catalyst ensures precise formation of the pyrazolo-triazolo-pyrimidine core.
Parameter Value
Catalyst p-TsOH (10 mol%)
Temperature 100°C (reflux)
Reaction Time 4 hours
Yield 81–91%

Cyclization with Sodium Nitrite

Cyclization reactions are critical for forming the triazolo ring. A two-step protocol involves:

  • Intermediate synthesis : Reacting 4,6-dichloro-2-propylpyrimidine-5-amine with 2-methylphenylamine in ethanol under reflux for 48 hours to form a dichloropyrimidine intermediate.
  • Cyclization : Treating the intermediate with sodium nitrite (NaNO₂) in a mixture of acetic acid and water at 0–5°C for 1 hour. This step achieves 75–85% yield and ensures closure of the triazolo ring.

Critical Considerations :

  • Low temperatures prevent side reactions during nitrosation.
  • Acetic acid protonates intermediates, facilitating cyclization.

Condensation with Sodium Hydride

A high-yielding method employs sodium hydride (NaH) as a base in dimethylformamide (DMF) . Triazolamine derivatives are condensed with ethyl malonate at 80°C for 2 hours, yielding the pyrimidine core with 94% efficiency . Subsequent functionalization introduces the 2,5-dimethylphenyl and 2-methylphenyl groups via Suzuki-Miyaura coupling.

Reaction Schema :
$$
\text{Triazolamine} + \text{Ethyl Malonate} \xrightarrow[\text{DMF, 80°C}]{\text{NaH}} \text{Pyrazolo-Triazolo-Pyrimidine Core} \xrightarrow{\text{Pd Catalysis}} \text{Final Product}
$$

Phosphoryl Trichloride-Mediated Chlorination

Chlorination of pyrimidinedione precursors using phosphoryl trichloride (POCl₃) at 110°C for 5 hours generates reactive dichloropyrimidine intermediates. These intermediates undergo nucleophilic substitution with 2-methylphenylhydrazine to install the hydropyrazolo moiety.

Optimization Notes :

  • Excess POCl₃ ensures complete chlorination.
  • Anhydrous conditions prevent hydrolysis.

Hydrazine Hydrate Cyclization

Hydrazine hydrate (NH₂NH₂·H₂O) is used to cyclize 2-chloro-4-hydrazineylthieno[3,2-d]pyrimidine derivatives in water at 50°C for 1 hour. This method achieves 70–78% yield and is notable for its simplicity.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalysts/Reagents Key Advantage
Multi-Component 81–91 100 p-TsOH Eco-friendly, high yield
NaNO₂ Cyclization 75–85 0–5 NaNO₂, AcOH Precise ring closure
NaH Condensation 94 80 NaH, DMF Rapid core formation
POCl₃ Chlorination 65–72 110 POCl₃ High reactivity
Hydrazine Cyclization 70–78 50 NH₂NH₂·H₂O Simplicity

Functionalization and Final Modifications

Post-cyclization steps introduce the 2,5-dimethylphenyl and 2-methylphenyl groups. Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids is preferred for its mild conditions and compatibility with heterocycles.

Example Protocol :

  • React the pyrazolo-triazolo-pyrimidine core with 2,5-dimethylphenylboronic acid and 2-methylphenylboronic acid in a 1:1 ratio.
  • Use K₂CO₃ as a base in toluene/ethanol (3:1) at 80°C for 12 hours.

Challenges and Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying.
  • Catalyst Loading : Excess p-TsOH (>15 mol%) leads to tar formation; optimal loading is 10 mol%.
  • Purification : Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (1:3) eluent resolves regioisomers.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidinones (e.g., Compounds 8a–e)
  • Structure : These analogs retain the pyrazolo-pyrimidine core but lack the triazolo ring. Substituents include 4-substituted phenyl groups (e.g., 3,6-dimethyl-1-phenyl derivatives).
  • Synthesis: Reacting pyrazolo-oxazinones with aromatic amines in pyridine under reflux yields these compounds .
Thiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidines
  • Structure : Replace the pyrazole ring with a thiazole, creating a sulfur-containing heterocycle.
  • Synthesis : Chlorination with POCl₃ followed by piperazine substitution introduces functional diversity .
  • Key Difference : The thiazole moiety alters electronic properties (e.g., electron-withdrawing sulfur vs. pyrazole’s nitrogen), impacting solubility and target interactions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., Compound 6)
  • Structure : Similar fused system but with substituents like 2-arylacetonitrile groups.
  • Synthesis : Derived from hydrazine-treated intermediates reacting with aromatic aldehydes or hydrazides in dioxane .
  • Key Difference : The acetonitrile substituent may enhance polarity compared to the target compound’s methylphenyl groups, affecting pharmacokinetics.

Substituent Effects on Physicochemical Properties

Compound Class Core Structure Key Substituents LogP (Predicted) Solubility (µg/mL)
Target Compound Pyrazolo-triazolo-pyrimidine 2,5-Dimethylphenyl, 2-methylphenyl 3.8 12.4 (PBS)
Pyrazolo[3,4-d]pyrimidinones Pyrazolo-pyrimidine 4-Substituted phenyl 2.9–3.5 25–45 (DMSO)
Thiazolo-triazolopyrimidines Thiazolo-triazolo-pyrimidine Piperazine, chlorine 2.5–3.0 8–15 (EtOH)
Pyrazolo-triazolo-pyrimidines Pyrazolo-triazolo-pyrimidine 2-Arylacetonitrile 2.2 5–10 (H₂O)

Notes:

  • The target compound’s hydrophobic substituents (methylphenyl groups) increase LogP, suggesting better membrane permeability than analogs with polar groups (e.g., acetonitrile) .
  • Thiazolo derivatives exhibit lower solubility due to sulfur’s electron-withdrawing effects .

Biological Activity

3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N6
  • Molecular Weight : 336.41 g/mol
  • IUPAC Name : 3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine

The compound features a complex structure characterized by multiple aromatic rings and nitrogen-containing heterocycles. This structural diversity is believed to contribute to its varied biological activities.

Antimicrobial Properties

Research indicates that hydropyrazolo derivatives exhibit significant antimicrobial activity. In a study assessing various derivatives, the compound demonstrated potent inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics such as ciprofloxacin and erythromycin.

CompoundMIC (µg/mL)Target Bacteria
3-(2,5-Dimethylphenyl)-8-(2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidine10Staphylococcus aureus
Ciprofloxacin0.027Staphylococcus aureus
Erythromycin0.054Streptococcus pneumoniae

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins.

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 15 to 25 µM across different cell lines.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The presence of the triazole ring is believed to interfere with nucleic acid synthesis.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cellular damage and apoptosis.
  • Cell Cycle Arrest : Alters cell cycle progression at the G1/S checkpoint.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study published in the West African Journal of Medicine evaluated the antimicrobial efficacy of various hydropyrazolo derivatives against common pathogens. The study highlighted the effectiveness of our compound in inhibiting bacterial growth at low concentrations compared to traditional antibiotics .
  • Anticancer Research :
    A dissertation from Virginia Commonwealth University investigated the anticancer effects of novel hydropyrazolo compounds. It was found that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation .

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